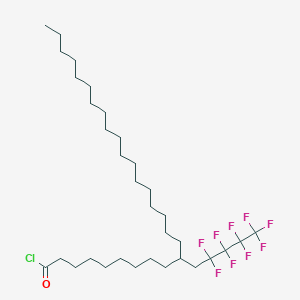
Cerium;oxotin;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium;oxotin;rhodium is a compound that combines cerium, oxotin, and rhodium Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states Oxotin is a less common component, while rhodium is a precious metal known for its catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cerium;oxotin;rhodium typically involves the combination of cerium oxide, oxotin, and rhodium under controlled conditions. One common method is the thermal reduction of cerium oxide nanostructures deposited on a rhodium surface, followed by re-oxidation using carbon dioxide . This process requires precise temperature control to achieve the desired composition and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solventless thermolysis, which allows for the production of highly concentrated nanoparticles with minimal environmental impact . This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium;oxotin;rhodium undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) oxidation states, making it a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions, such as exposure to hydrogen gas.
Substitution: this compound can participate in substitution reactions, where one element or group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and carbon dioxide for re-oxidation . The reactions often require controlled temperatures and specific atmospheric conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cerium oxide can produce cerium(III) oxide, while oxidation can yield cerium(IV) oxide .
Wissenschaftliche Forschungsanwendungen
Cerium;oxotin;rhodium has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles have shown promise in biomedical applications due to their antioxidant properties and ability to switch between oxidation states.
Environmental Catalysis: The compound is used in environmental catalysis to reduce emissions from automotive exhaust and other sources.
Materials Science: This compound is studied for its potential use in advanced materials, such as fuel cells and sensors.
Wirkmechanismus
The mechanism of action of cerium;oxotin;rhodium involves its ability to switch between different oxidation states, primarily Ce(III) and Ce(IV). This redox behavior allows the compound to participate in various catalytic processes, including the breakdown of pollutants and the promotion of chemical reactions . The molecular targets and pathways involved in these processes include the interaction with reactive oxygen species and the facilitation of electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Cerium;oxotin;rhodium can be compared to other cerium-based compounds, such as cerium(IV) oxide and cerium(III) oxide. While these compounds share similar redox properties, this compound’s inclusion of rhodium enhances its catalytic efficiency and stability . Other similar compounds include cerium(IV) sulfate and cerium(IV) nitrate, which are commonly used in analytical chemistry and catalysis .
Eigenschaften
CAS-Nummer |
355838-47-0 |
|---|---|
Molekularformel |
CeORhSn |
Molekulargewicht |
377.73 g/mol |
IUPAC-Name |
cerium;oxotin;rhodium |
InChI |
InChI=1S/Ce.O.Rh.Sn |
InChI-Schlüssel |
QUYDQRFPBNUZIG-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Rh].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
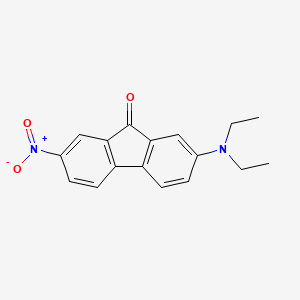
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
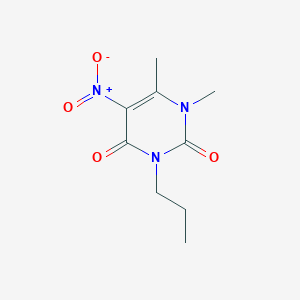
phosphanium bromide](/img/structure/B14253130.png)

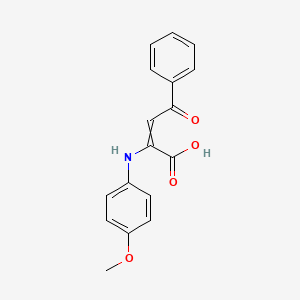
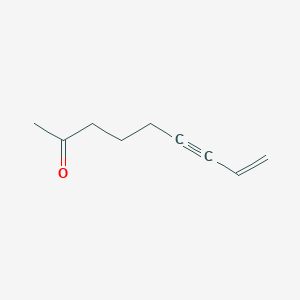
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
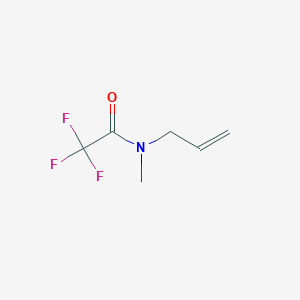
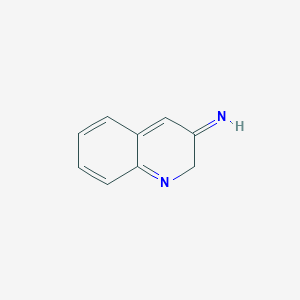
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
